molecular formula C23H22O11 B1174478 6''-O-acetylisovitexin CAS No. 1223097-20-8

6''-O-acetylisovitexin

Cat. No. B1174478
CAS RN: 1223097-20-8
M. Wt: 474.4 g/mol
InChI Key:
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Description

“6’'-O-acetylisovitexin” is a natural product that can be isolated from the aboveground part of Lespedeza juncea . It is a flavonoid, a class of plant secondary metabolites with various biological activities .


Molecular Structure Analysis

The molecular formula of “6’'-O-acetylisovitexin” is C23H22O11 . The Isovitexin 6’'-O-acetyl molecule contains a total of 59 bond(s). There are 37 non-H bond(s), 15 multiple bond(s), 5 rotatable bond(s), 3 double bond(s), 12 aromatic bond(s), 4 six-membered ring(s), 1 ten-membered ring(s), 1 ester(s) (aliphatic), 1 ketone(s) (aromatic), 3 hydroxyl group(s), 3 aromatic hydroxyl(s), 3 secondary alcohol(s) .

Scientific Research Applications

Anticancer Potential

Isovitexin has been shown to have anticancer potential . It acts synergistically with conventional chemotherapeutic drugs by sensitizing cancer stem cells (CSCs), leading to improved therapeutic efficacy . It has been demonstrated that isovitexin affects CSC metabolism and reduces CSCs through various mechanisms, including the suppression of the Wnt/β-catenin signaling pathway, the inhibition of nuclear factor-κB protein expression, and the downregulation of the cell cycle via upregulation of p21 and cyclin-dependent kinases .

Tumor Inhibitory Activities

Isovitexin is a flavonoid that displays tumor inhibitory activities on different cancer types . The mechanism of its action in osteosarcoma (OS) is connected with epigenetic regulation and involves microRNAs, DNA methyltransferase 1 (DNMT1), or their targets .

Osteoanabolic Effect

Isovitexin has been found to stimulate osteoblast differentiation through mitochondrial biogenesis and respiration that required adiponectin receptors (AdipoRs) . It has been shown to have a significant oral bioavailability that translated to an osteoanabolic effect equivalent to teriparatide and inhibited bone resorption, implying a durable effect over teriparatide .

Bone Regenerative Effect

In a femur osteotomy model in adult mice, isovitexin stimulated bone formation at the osteotomy site . It restored bone mass and architecture of trabecular bones (femur metaphysis and fifth lumbar vertebra/L5) and cortical bones (femur diaphysis) in ovariectomized (OVX) osteopenic mice .

Inhibition of Hepatic Carcinoma Stem-Like Cells (HCSLCs)

Isovitexin has been shown to inhibit hepatic carcinoma stem-like cells (HCSLCs) features via regulating MnSOD and FoxM1 expression .

properties

IUPAC Name

[6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]-3,4,5-trihydroxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O11/c1-9(24)32-8-16-19(28)21(30)22(31)23(34-16)18-13(27)7-15-17(20(18)29)12(26)6-14(33-15)10-2-4-11(25)5-3-10/h2-7,16,19,21-23,25,27-31H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNDIFZKJJZQTQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)C2=C(C3=C(C=C2O)OC(=CC3=O)C4=CC=C(C=C4)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6"-O-acetylisovitexin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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